molecular formula C22H31ClN2O3 B1669731 Davasaicin hydrochloride CAS No. 174661-97-3

Davasaicin hydrochloride

Cat. No.: B1669731
CAS No.: 174661-97-3
M. Wt: 406.9 g/mol
InChI Key: OUEKLNJUMVZULZ-UHFFFAOYSA-N
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Description

DA-5018, also known as {3-(3,4-dimethylphenyl)}-d-(2-aminoethoxy)-3-methoxyphenyl acetamide, is a novel capsaicin derivative developed by DongA Pharmaceutical Co. Ltd., Korea. This compound has been primarily recognized for its analgesic and antipruritic effects .

Properties

CAS No.

174661-97-3

Molecular Formula

C22H31ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide;hydrochloride

InChI

InChI=1S/C22H30N2O3.ClH/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3;/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25);1H

InChI Key

OUEKLNJUMVZULZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl

Canonical SMILES

CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl

Appearance

Solid powder

Other CAS No.

174661-97-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DA 5018
DA-5018
N-(3-(3,4-dimethylphenyl)propyl)-4-(2-aminoethoxy)-3-methoxyphenyl acetamide

Origin of Product

United States

Chemical Reactions Analysis

DA-5018 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions could result in the formation of alcohols .

Scientific Research Applications

DA-5018 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of capsaicin derivatives. In biology and medicine, DA-5018 is investigated for its analgesic and antipruritic effects. It has shown promise in preclinical studies for the treatment of conditions such as diabetic neuropathy and chronic pruritus . Additionally, DA-5018 is used in the pharmaceutical industry to develop new formulations and delivery systems for topical administration .

Biological Activity

Davasaicin hydrochloride, a synthetic analog of capsaicin, has garnered attention for its potential biological activities, particularly in pain management and neurological applications. This article explores its pharmacological properties, mechanisms of action, and clinical findings.

  • Molecular Formula : C22H31ClN2O3
  • Molecular Weight : 406.95 g/mol
  • CAS Number : 177286-81-4

This compound primarily acts on the vanilloid receptor 1 (VR1) , which is involved in pain perception. Research indicates that Davasaicin shows a greater potency in activating VR1 compared to native capsaicin channels in sensory neurons, suggesting a unique pharmacological profile that may enhance its analgesic effects .

Biological Activities

1. Analgesic Effects
Davasaicin has demonstrated significant analgesic activity in various studies. It is particularly effective when administered topically, showing promising results in managing conditions like neuropathic pain and postherpetic neuralgia. In a study involving mice, the compound's permeability across skin was optimized using a binary solvent system, enhancing its transdermal delivery .

2. Antinociceptive Properties
In experimental models, Davasaicin exhibited antinociceptive properties by reducing pain responses in inflammatory conditions. The compound's ability to modulate pain pathways makes it a candidate for further clinical investigation in chronic pain syndromes .

Clinical Studies and Trials

This compound is currently under investigation for several indications:

  • Postherpetic Neuralgia : Phase 2 trials are exploring its efficacy and safety.
  • Diabetic Neuropathies : Initial Phase 1 trials have been conducted to assess its potential benefits.
  • Pruritus : Preclinical studies are evaluating its effectiveness for itch relief .

Case Study 1: Topical Application in Neuropathic Pain

A clinical trial assessed the efficacy of this compound applied topically for managing neuropathic pain in patients with postherpetic neuralgia. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential.

Case Study 2: Transdermal Delivery Optimization

Research focused on optimizing the transdermal delivery of Davasaicin using various solvent systems. The combination of ethoxydiglycol and isopropyl myristate resulted in enhanced skin permeability and drug flux, highlighting the importance of formulation in maximizing therapeutic effects .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known compounds:

CompoundActivity TypePotency (IC50)Notes
This compoundAnalgesicNot specifiedStrong VR1 activation
CapsaicinAnalgesic~0.5 µMStandard reference for comparison
ResiniferatoxinPotent VR1 agonist~0.1 nMMore potent than Davasaicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Davasaicin hydrochloride
Reactant of Route 2
Davasaicin hydrochloride

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